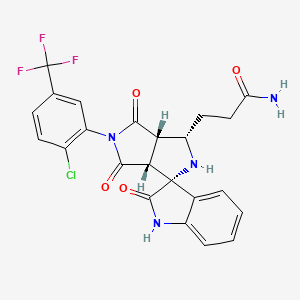![molecular formula C13H20O3Se B12629678 [(Triethoxymethyl)selanyl]benzene CAS No. 921628-60-6](/img/structure/B12629678.png)
[(Triethoxymethyl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Triethoxymethyl)selanyl]benzene is an organoselenium compound with the molecular formula C13H20O3Se It features a benzene ring substituted with a triethoxymethylselanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Triethoxymethyl)selanyl]benzene typically involves the reaction of benzene with triethoxymethylselenium chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the selenium compound. A common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Triethoxymethyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The triethoxymethylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
[(Triethoxymethyl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(Triethoxymethyl)selanyl]benzene involves its ability to participate in redox reactions due to the presence of the selenium atom. The compound can interact with various molecular targets, including enzymes and proteins, through the formation of selenoethers and selenoxides. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
[(Triethoxymethyl)selanyl]benzene can be compared with other organoselenium compounds such as:
Benzene, (trimethoxymethyl)-: Similar in structure but contains methoxy groups instead of ethoxy groups.
Phenylselenol: Contains a phenyl group directly bonded to selenium.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Uniqueness
This compound is unique due to the presence of the triethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other organoselenium compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
921628-60-6 |
|---|---|
Molekularformel |
C13H20O3Se |
Molekulargewicht |
303.27 g/mol |
IUPAC-Name |
triethoxymethylselanylbenzene |
InChI |
InChI=1S/C13H20O3Se/c1-4-14-13(15-5-2,16-6-3)17-12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
BAEFETOZZIHFKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)(OCC)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)

![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)


![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)



![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)
